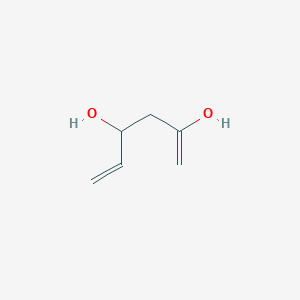

Hexa-1,5-diene-2,4-diol

CAS No.: 59479-92-4

Cat. No.: VC18721088

Molecular Formula: C6H10O2

Molecular Weight: 114.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 59479-92-4 |

|---|---|

| Molecular Formula | C6H10O2 |

| Molecular Weight | 114.14 g/mol |

| IUPAC Name | hexa-1,5-diene-2,4-diol |

| Standard InChI | InChI=1S/C6H10O2/c1-3-6(8)4-5(2)7/h3,6-8H,1-2,4H2 |

| Standard InChI Key | OJJKOZBUTGAGMB-UHFFFAOYSA-N |

| Canonical SMILES | C=CC(CC(=C)O)O |

Introduction

Structural and Molecular Characteristics

Hexa-1,5-diene-2,4-diol belongs to the class of dienediols, combining the reactivity of conjugated dienes with the functional versatility of vicinal diols. Key structural attributes include:

-

Molecular formula: C₆H₁₀O₂

-

IUPAC name: hexa-1,5-diene-2,4-diol

Synthetic Approaches

Direct Synthesis Strategies

While explicit protocols for synthesizing hexa-1,5-diene-2,4-diol are scarce, analogous methods for related dienediols provide insights:

-

Cross-Metathesis: Terminal alkenes can undergo metathesis with diols using ruthenium catalysts (e.g., Grubbs catalyst) to form conjugated dienediols .

-

Oxidation of Dienes: Selective oxidation of 1,5-hexadiene with OsO₄ or other dihydroxylation agents may yield vicinal diols, though stereochemical control remains challenging .

Derivatization and Functionalization

Hexa-1,5-diene-2,4-diol serves as a precursor for complex molecules:

-

Macrolactonization: The diol’s hydroxyl groups can undergo esterification with dicarboxylic acids, followed by ring-closing metathesis (RCM) to form ten-membered lactones, as demonstrated in the synthesis of stagonolide E .

-

Dynamic Kinetic Resolution (DKR): Rhodium-catalyzed allylic substitution enables enantioselective desymmetrization, producing chiral intermediates for natural product synthesis .

Applications in Organic Synthesis

Bidirectional Metathesis

The compound’s symmetry allows bidirectional functionalization, a strategy employed in natural product synthesis:

-

Stagonolide E Synthesis: (R,R)-hexa-1,5-diene-3,4-diol (a structural analog) was used in a bidirectional RCM/base-induced ring-opening sequence to generate macrolactones . Similar approaches could apply to the 2,4-diol isomer.

-

Enzyme-Catalyzed Reactions: Hydrolases and lipases exhibit regioselectivity toward dienediols, enabling asymmetric synthesis of bioactive molecules .

Biological Relevance

-

Biocatalysis: The diol’s hydroxyl groups participate in enzyme-catalyzed reactions, such as glycosylation and phosphorylation, suggesting potential in metabolic pathway engineering.

-

Pheromone Analogues: Structural analogs of hexa-1,5-diene-2,4-diol have been investigated as pheromone precursors in insect communication studies.

Comparative Analysis with Related Compounds

Research Advancements and Mechanistic Insights

Regioselective Reactions

-

Rh-Catalyzed Alkylation: Unprotected carbonates of hexa-1,5-diene-3,4-diol derivatives undergo linear alkylation with Rh catalysts, defying typical branched selectivity . This anomaly highlights the role of steric and electronic effects in allylic substitution.

-

Conformational Studies: Electrostatic stabilization between hydroxyl groups and π-electrons in 1,5-diene-3,4-diols dictates their reactivity, a principle likely applicable to the 2,4-diol isomer.

Enzymatic Interactions

-

Hydrolase Specificity: The diol acts as a substrate for regioselective hydrolases, enabling asymmetric synthesis of chiral alcohols.

-

Dynamic Kinetic Resolution: Combining Ru catalysts with lipases facilitates enantiomer differentiation, critical for pharmaceutical intermediates .

Challenges and Future Directions

-

Stereochemical Control: Achieving enantiopure synthesis of hexa-1,5-diene-2,4-diol remains challenging due to its symmetric structure. Advances in asymmetric catalysis (e.g., organocatalysts) could address this .

-

Scalability: Current metathesis-based methods require optimization for industrial-scale production, particularly in solvent selection and catalyst recycling .

-

Biological Applications: Further studies are needed to explore its role in metabolic engineering and drug delivery systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume